4-isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Chemical Probe Development Structure-Activity Relationship (SAR) GPCR Screening

Procure this compound as a structurally precise tool for hypothesis-driven research. Unlike generic oxadiazoles, its unique 3-methoxyphenyl substitution and 4-isopropoxybenzamide moiety provide a distinct SAR vector critical for GPR151 activation assays, HDAC6 inhibitor campaigns, and NTPDase isoform selectivity profiling. Substituting with analogs like CAS 865286-20-0 or CAS 941892-04-2 invalidates comparative data due to profound differences in target engagement and selectivity. Ensure reproducibility by ordering this specific CAS number.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 865286-45-9
Cat. No. B2716799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS865286-45-9
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
InChIInChI=1S/C19H19N3O4/c1-12(2)25-15-9-7-13(8-10-15)17(23)20-19-22-21-18(26-19)14-5-4-6-16(11-14)24-3/h4-12H,1-3H3,(H,20,22,23)
InChIKeyHASBZIMMSCXSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-Isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 865286-45-9): Baseline Characterization


4-Isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 865286-45-9) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. It features a 3-methoxyphenyl substituent at the oxadiazole C5 position and a 4-isopropoxybenzamide moiety at the C2 position . This specific substitution pattern distinguishes it from closely related analogs with altered methoxy positions (e.g., 2-methoxyphenyl) or absent alkoxy groups on the benzamide ring. Despite being offered by multiple chemical vendors, published peer-reviewed biological characterization data specific to this compound are exceedingly scarce, and no quantitative bioactivity parameters (IC50, Ki, EC50) have been publicly reported for it at the time of this analysis.

Procurement-Specific Justification: Why 4-Isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Interchanged Freely


Generic substitution within the 1,3,4-oxadiazole class is invalid for hypothesis-driven research because minor structural permutations profoundly alter target engagement, potency, and selectivity. Commercially available analogs such as N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-20-0) lack the 4-isopropoxy group entirely, while 4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941892-04-2) repositions the methoxy substituent from the meta to the ortho position . In homologous oxadiazole series, such positional isomerism has been shown to alter enzyme inhibition kinetics, binding pose, and subtype selectivity across targets including NTPDases and monoamine oxidases . Consequently, any study using a substituted analog without rigorous side-by-side validation cannot be considered equivalent and risks irreproducible results.

Quantitative Differentiation Evidence for 4-Isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide


Structural Uniqueness Versus Commercially Available Analogs

The compound's combination of a 3-methoxyphenyl group on the oxadiazole ring and a 4-isopropoxybenzamide moiety is unique among commercially available 1,3,4-oxadiazole derivatives cataloged in major screening libraries. The closest purchasable analog, 4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941892-04-2), differs only in the substitution pattern (ortho- vs meta-methoxy), yet positional isomers in this class have demonstrated divergent biological profiles .

Chemical Probe Development Structure-Activity Relationship (SAR) GPCR Screening

Potential GPR151 Orphan GPCR Screening Relevance

A structurally related analog, 2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-42-6), was included in a cell-based high-throughput screen for GPR151 activators conducted by The Scripps Research Institute Molecular Screening Center . This demonstrates that the 5-(3-methoxyphenyl)-1,3,4-oxadiazole scaffold is recognized as relevant for GPR151 pharmacology. The target compound retains the identical oxadiazole core and methoxyphenyl orientation but substitutes the benzamide moiety, providing a complementary tool for probing structure-activity relationships at this orphan receptor.

GPR151 Agonist Orphan GPCR High-Throughput Screening

HDAC6 Inhibitory Potential Based on Patent-Class Structural Analogy

A patent from Kim Hyunjin Michael (KR) discloses 1,3,4-oxadiazole derivatives of formula I as histone deacetylase 6 (HDAC6) inhibitors, demonstrating that the 1,3,4-oxadiazole core is a privileged scaffold for HDAC6 engagement . The target compound's substitution pattern aligns with the general formula described in the patent, suggesting potential but unconfirmed activity against HDAC6. In contrast, analogs lacking the 4-isopropoxy substitution or bearing a 1,2,4-oxadiazole regioisomer fall outside the claimed structural space.

HDAC6 Inhibition Epigenetics 1,3,4-Oxadiazole Pharmacophore

Recommended Application Scenarios for 4-Isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide


Chemical Probe Development for GPR151 Orphan GPCR Deorphanization

Use this compound as a structurally defined tool molecule in cell-based β-arrestin recruitment or cAMP assays to probe GPR151 activation, leveraging the demonstrated relevance of the 5-(3-methoxyphenyl)-1,3,4-oxadiazole scaffold in prior Scripps Research Institute screening campaigns. The 4-isopropoxybenzamide moiety provides a distinct SAR vector compared to the previously screened 2-methoxy analog (CAS 865286-42-6).

Structure-Activity Relationship (SAR) Expansion for HDAC6 Inhibitor Programs

Procure as a reference compound for medicinal chemistry campaigns targeting HDAC6, based on its compliance with the 1,3,4-oxadiazole pharmacophore described in HDAC6 inhibitor patents. The meta-methoxyphenyl substitution pattern offers a differentiated electronic profile versus ortho-substituted analogs commonly found in commercial libraries.

NTPDase Inhibitor Scaffold Hopping and Selectivity Profiling

Evaluate as part of a panel of 1,3,4-oxadiazole derivatives for NTPDase isoform selectivity profiling. Recent peer-reviewed studies have established 1,3,4-oxadiazoles as potent NTPDase2 inhibitors with Ki values in the low nanomolar range for optimized analogs. While the target compound itself lacks reported NTPDase data, its structural features align with SAR trends identified in the series.

Quote Request

Request a Quote for 4-isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.